molecular formula C25H52O2Si2 B13426435 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-

1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-

Cat. No.: B13426435
M. Wt: 440.8 g/mol
InChI Key: GSXSZWXWEBVUKE-QPYCDAIJSA-N
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Description

1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- is a complex organic compound characterized by its unique structural features. This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of multiple silyl ether groups and a specific stereochemistry adds to its complexity and potential utility in various scientific fields.

Preparation Methods

The synthesis of 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- involves several steps, including the formation of the indene core and the introduction of silyl ether groups. The synthetic route typically starts with the preparation of the indene core through cyclization reactions. Subsequent steps involve the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.

    Reduction: The indene core can be reduced to form dihydroindene derivatives.

    Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The silyl ether groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The indene core may interact with hydrophobic pockets in biomolecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Compared to other indene derivatives, 1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)- is unique due to its multiple silyl ether groups and specific stereochemistry. Similar compounds include:

    1H-Indene, 4-hydroxy-1-methyl-: Lacks the silyl ether groups and has different reactivity.

    1H-Indene, 4-methoxy-1-methyl-: Contains a methoxy group instead of silyl ethers, leading to different chemical properties.

    1H-Indene, 4-chloro-1-methyl-: Substituted with a chlorine atom, affecting its reactivity and applications.

This compound’s unique structural features and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C25H52O2Si2

Molecular Weight

440.8 g/mol

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C25H52O2Si2/c1-19(18-26-28(9,10)23(2,3)4)20-15-16-21-22(14-13-17-25(20,21)8)27-29(11,12)24(5,6)7/h19-22H,13-18H2,1-12H3/t19-,20-,21+,22?,25-/m1/s1

InChI Key

GSXSZWXWEBVUKE-QPYCDAIJSA-N

Isomeric SMILES

C[C@H](CO[Si](C)(C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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